Cas no 1541056-66-9 (2-(5-Chloro-1-benzofuran-2-yl)propanoic acid)

2-(5-Chloro-1-benzofuran-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(5-Chloro-1-benzofuran-2-yl)propanoicacid
- 2-(5-Chlorobenzofuran-2-yl)propanoic acid
- EN300-1138015
- 1541056-66-9
- 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid
- CS-0416271
- 2-Benzofuranacetic acid, 5-chloro-α-methyl-
-
- インチ: 1S/C11H9ClO3/c1-6(11(13)14)10-5-7-4-8(12)2-3-9(7)15-10/h2-6H,1H3,(H,13,14)
- InChIKey: AUMHGOUCJMNRFH-UHFFFAOYSA-N
- SMILES: C(C1=CC2=CC(Cl)=CC=C2O1)(C)C(=O)O
計算された属性
- 精确分子量: 224.0240218g/mol
- 同位素质量: 224.0240218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 50.4Ų
じっけんとくせい
- 密度みつど: 1.378±0.06 g/cm3(Predicted)
- Boiling Point: 358.9±27.0 °C(Predicted)
- 酸度系数(pKa): 3.61±0.30(Predicted)
2-(5-Chloro-1-benzofuran-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138015-0.1g |
2-(5-chloro-1-benzofuran-2-yl)propanoic acid |
1541056-66-9 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
Enamine | EN300-1138015-1.0g |
2-(5-chloro-1-benzofuran-2-yl)propanoic acid |
1541056-66-9 | 1g |
$842.0 | 2023-05-23 | ||
Enamine | EN300-1138015-0.25g |
2-(5-chloro-1-benzofuran-2-yl)propanoic acid |
1541056-66-9 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
Enamine | EN300-1138015-5.0g |
2-(5-chloro-1-benzofuran-2-yl)propanoic acid |
1541056-66-9 | 5g |
$2443.0 | 2023-05-23 | ||
Enamine | EN300-1138015-0.05g |
2-(5-chloro-1-benzofuran-2-yl)propanoic acid |
1541056-66-9 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1138015-0.5g |
2-(5-chloro-1-benzofuran-2-yl)propanoic acid |
1541056-66-9 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
Enamine | EN300-1138015-10g |
2-(5-chloro-1-benzofuran-2-yl)propanoic acid |
1541056-66-9 | 95% | 10g |
$3007.0 | 2023-10-26 | |
Enamine | EN300-1138015-2.5g |
2-(5-chloro-1-benzofuran-2-yl)propanoic acid |
1541056-66-9 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
Enamine | EN300-1138015-10.0g |
2-(5-chloro-1-benzofuran-2-yl)propanoic acid |
1541056-66-9 | 10g |
$3622.0 | 2023-05-23 | ||
Enamine | EN300-1138015-5g |
2-(5-chloro-1-benzofuran-2-yl)propanoic acid |
1541056-66-9 | 95% | 5g |
$2028.0 | 2023-10-26 |
2-(5-Chloro-1-benzofuran-2-yl)propanoic acid 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
2-(5-Chloro-1-benzofuran-2-yl)propanoic acidに関する追加情報
Comprehensive Overview of 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid (CAS No. 1541056-66-9)
2-(5-Chloro-1-benzofuran-2-yl)propanoic acid (CAS No. 1541056-66-9) is a specialized organic compound with significant applications in pharmaceutical and chemical research. This compound, characterized by its benzofuran core and propanoic acid side chain, has garnered attention due to its potential in drug discovery and material science. Researchers are increasingly exploring its derivatives for their bioactive properties, particularly in targeting inflammatory pathways and metabolic disorders.
The structural uniqueness of 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid lies in its chloro-substituted benzofuran moiety, which enhances its electronic and steric properties. This modification makes it a valuable intermediate in synthesizing more complex molecules. Recent studies highlight its role as a precursor in developing non-steroidal anti-inflammatory drugs (NSAIDs), aligning with the growing demand for safer anti-inflammatory agents. The compound's carboxylic acid functional group further allows for versatile chemical modifications, enabling tailored applications in medicinal chemistry.
In the context of current trends, 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid is often discussed alongside green chemistry and sustainable synthesis. With increasing environmental concerns, researchers are optimizing its production using eco-friendly catalysts and solvent-free conditions. This aligns with the broader shift toward green pharmaceuticals, a topic frequently searched in academic and industrial circles. The compound's potential in biodegradable materials also resonates with the rising interest in sustainable alternatives to conventional polymers.
Another area of interest is the compound's applicability in computational drug design. Advances in AI-driven molecular modeling have accelerated the screening of benzofuran derivatives for therapeutic potential. Questions like "How does 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid interact with COX enzymes?" or "What are its ADMET properties?" are commonly explored in literature and online forums. These inquiries reflect the compound's relevance in modern drug development pipelines.
From a commercial perspective, CAS No. 1541056-66-9 is listed in catalogs of fine chemical suppliers, often under categories like pharmaceutical intermediates or research chemicals. Its pricing and availability are influenced by factors such as purity (>98%) and scale of production. Analysts note a steady demand for such niche compounds, driven by academic labs and small-scale pharmaceutical ventures exploring novel drug candidates.
In summary, 2-(5-Chloro-1-benzofuran-2-yl)propanoic acid represents a versatile scaffold with multifaceted applications. Its intersection with drug discovery, sustainability, and computational chemistry positions it as a compound of enduring scientific and industrial value. As research progresses, its derivatives may unlock new therapeutic avenues, reinforcing its importance in the evolving landscape of organic chemistry.
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